
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol is an organic compound that features a phenol group substituted with an aminomethyl group, a chlorine atom, and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-chloro-4-cyclohexylphenol can be achieved through several methods. One common approach involves the reaction of 6-chloro-4-cyclohexylphenol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. The reaction typically proceeds as follows:
Starting Material: 6-chloro-4-cyclohexylphenol
Reagents: Formaldehyde, ammonia
Conditions: Acidic medium, typically using hydrochloric acid
Procedure: The starting material is dissolved in an appropriate solvent, and formaldehyde and ammonia are added. The mixture is stirred at a controlled temperature until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-6-chloro-4-cyclohexylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. The chlorine atom and cyclohexyl group contribute to the compound’s overall stability and lipophilicity, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)phenol: Lacks the chlorine and cyclohexyl groups, resulting in different chemical and biological properties.
6-Chloro-4-cyclohexylphenol:
4-Cyclohexylphenol: Lacks both the chlorine and aminomethyl groups, leading to distinct properties.
Uniqueness
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the aminomethyl group allows for interactions with biological targets, while the chlorine and cyclohexyl groups enhance its stability and lipophilicity.
Eigenschaften
Molekularformel |
C13H18ClNO |
|---|---|
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
2-(aminomethyl)-6-chloro-4-cyclohexylphenol |
InChI |
InChI=1S/C13H18ClNO/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-7,9,16H,1-5,8,15H2 |
InChI-Schlüssel |
IKYCBVUTDYZTKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Cl)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




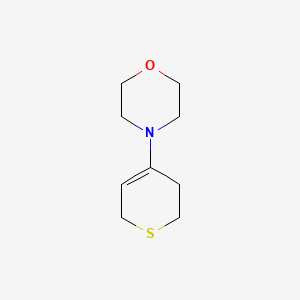
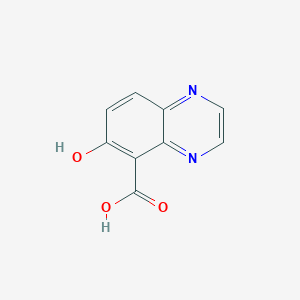

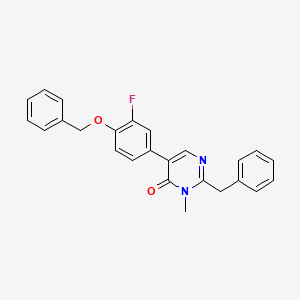


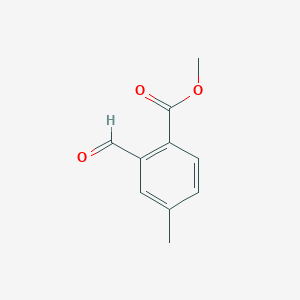
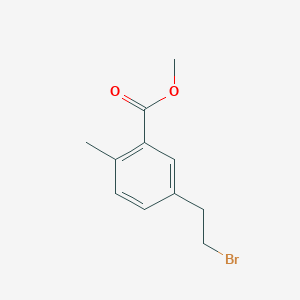
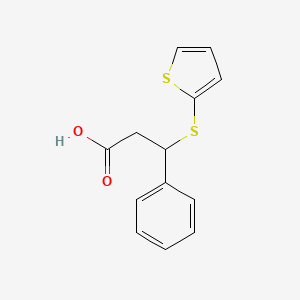
![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
![1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)
